ZAPA sulfate

概要

準備方法

合成経路と反応条件

ザパ硫酸塩の合成には、(Z)-3-カルバミミドイルスルファニルプロプ-2-エン酸と硫酸の反応が関与します。この反応には通常、目的の生成物を確実に生成するために、制御された条件が必要です。 この化合物は、多くの場合、精密な測定と条件を維持できる実験室環境で合成されます .

工業生産方法

生産プロセスには、実験室環境で使用されるものと同様の合成経路が含まれている可能性があり、純度と一貫性を確保するための追加の手順が含まれています .

化学反応の分析

反応の種類

ザパ硫酸塩は、次のようないくつかの種類の化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化することができ、さまざまな酸化生成物が生成されます。

還元: ザパ硫酸塩は還元されて、さまざまな還元誘導体になります。

一般的な試薬と条件

ザパ硫酸塩を含む反応で使用される一般的な試薬には、酸化剤、還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応の条件は、所望の結果によって異なりますが、多くの場合、制御された温度と pH レベルを伴います .

生成される主な生成物

ザパ硫酸塩を含む反応から生成される主な生成物は、反応の種類によって異なります。たとえば、酸化反応では酸化誘導体が生成される可能性があり、還元反応では化合物の還元形が生成されます。 置換反応により、特定の官能基が置換された生成物が生成されます .

科学研究への応用

ザパ硫酸塩には、次のようないくつかの科学研究への応用があります。

化学: ベンゾジアゼピン受容体に結合した GABA 受容体を調査するためのリガンドとして使用されます。

生物学: GABA A 受容体への影響、およびニューロンシグナル伝達を調節する可能性のある役割について研究されています。

医学: GABA A 受容体との相互作用により、潜在的な治療的応用が探索されています。

科学的研究の応用

ZAPA sulfate has several scientific research applications, including:

Chemistry: Used as a ligand to investigate GABA receptors linked to benzodiazepine receptors.

Biology: Studied for its effects on GABA A receptors and its potential role in modulating neuronal signaling.

Medicine: Explored for its potential therapeutic applications due to its interaction with GABA A receptors.

Industry: Utilized in the development of research tools and reagents for studying GABAergic systems

作用機序

ザパ硫酸塩は、低親和性 GABA A 受容体におけるアゴニストとして作用することで効果を発揮します。GABA の影響と同様に、筋肉細胞の膜過分極を引き起こします。この化合物は、GABA 誘発応答を模倣して、細胞内カルシウムレベルを一時的に増加させます。 この作用は、GABA A 受容体との相互作用を介して起こり、ニューロンシグナル伝達経路の調節につながります .

類似の化合物との比較

類似の化合物

GABA: 中枢神経系の主な抑制性神経伝達物質です。

ムシモール: GABA A 受容体の強力なアゴニストです。

バクロフェン: 筋肉弛緩薬として使用される GABA B 受容体アゴニストです。

ザパ硫酸塩の独自性

ザパ硫酸塩は、低親和性 GABA A 受容体における GABA やムシモールよりも高い効力を有しているため、独自性があります。 これは、特定の GABA 作動系を研究し、さまざまな生理学的プロセスにおける GABA A 受容体の役割を理解するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

GABA: The primary inhibitory neurotransmitter in the central nervous system.

Muscimol: A potent agonist at GABA A receptors.

Baclofen: A GABA B receptor agonist used as a muscle relaxant.

Uniqueness of ZAPA Sulfate

This compound is unique due to its higher potency compared to GABA and muscimol at low affinity GABA A receptors. This makes it a valuable tool for studying specific GABAergic systems and understanding the role of GABA A receptors in various physiological processes .

特性

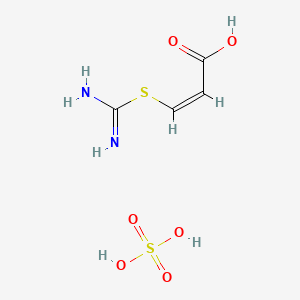

IUPAC Name |

(Z)-3-carbamimidoylsulfanylprop-2-enoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S.H2O4S/c5-4(6)9-2-1-3(7)8;1-5(2,3)4/h1-2H,(H3,5,6)(H,7,8);(H2,1,2,3,4)/b2-1-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVNHPNVOMFDHW-ODZAUARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CSC(=N)N)C(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\SC(=N)N)\C(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。